Ranatuerin-2P
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
LMDTVKNVAKNLAGHMLDKLKCKITGC |
Origin of Product |
United States |
Structural Characterization and Elucidation
Primary Structure Elucidation Methodologies
The primary structure, or amino acid sequence, of Ranatuerin-2P and its analogues has been determined using a combination of protein chemistry and molecular biology techniques. nih.govresearchgate.netgoogle.com
Mass spectrometry is a cornerstone technique for peptide analysis. Electrospray ionization (ESI) mass spectrometry has been utilized to ascertain the molecular mass of ranatuerin peptides with high accuracy, typically within 0.02%. google.com This method confirms the mass of the isolated peptide, which must match the theoretical mass calculated from the proposed amino acid sequence. nih.govgoogle.com
Further verification is often achieved using tandem mass spectrometry (MS/MS), such as MALDI tandem mass spectrometry, which can provide fragmentation data to confirm the identity of peptides within a complex mixture. uzh.chmdpi.com For instance, a peptide with a mass-to-charge ratio (m/z) of 3000, corresponding to this compound, was identified in the skin secretions of Rana pipiens using MALDI mass spectrometry. researchgate.net
Automated Edman degradation is a classic and powerful method for determining the N-terminal amino acid sequence of a peptide. researchgate.netgoogle.com This process involves sequentially cleaving amino acids from the N-terminus, which are then identified using chromatography. This technique was applied to purified ranatuerin peptides to directly determine their primary structures. google.compsu.edu The combination of a complete sequence from Edman degradation and a precise molecular mass from mass spectrometry provides a high degree of confidence in the final primary structure assignment.
To further corroborate the sequence data, amino acid composition analysis is performed. google.com This involves hydrolyzing the peptide into its constituent amino acids and then quantifying each one. google.comgoogle.com The resulting amino acid ratios must be consistent with the proposed sequence obtained from Edman degradation and mass spectrometry, providing a crucial validation step. google.com Through these combined methodologies, the primary structure of this compound was determined.
Table 1: Primary Amino Acid Sequence of this compound
| Peptide Name | Amino Acid Sequence | Disulfide Bridge |
| This compound | GLMDTVKNVAKNLAGHMLDKLKCKITGC | Cys23-Cys28 |
This sequence is based on data from several sources. A disulfide bridge is formed between the two cysteine residues, creating a cyclic C-terminal domain. novoprolabs.comgoogle.com
Secondary Structure Analysis and Conformational Propensities
This compound is not a static, linear chain; its biological function is dependent on the three-dimensional shape it adopts, particularly upon interacting with cellular membranes. vulcanchem.comnih.gov
Circular Dichroism (CD) spectroscopy is the primary tool used to investigate the secondary structure of peptides in solution. nih.govmdpi.com This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. wikipedia.org The resulting CD spectrum provides a signature of the peptide's secondary structure content. mdpi.com
For ranatuerin peptides, CD analysis shows that they are largely unstructured or in a random coil conformation in aqueous solutions. nih.gov However, in membrane-mimetic environments, such as in the presence of the helix-inducing solvent trifluoroethanol (TFE) or lipid vesicles (liposomes), they undergo a significant conformational change. nih.govvulcanchem.com The CD spectra in these environments show characteristic negative bands around 208 nm and 222 nm, which is indicative of a high α-helical content. nih.govmdpi.com
Table 2: Estimated Secondary Structure Content of Ranatuerin-2Pb (a close analogue) in Various Environments
| Environment | α-Helix (%) | Antiparallel β-sheet (%) | Parallel β-sheet (%) | Turn (%) | Other (%) |
| H₂O (Aqueous) | 13.9 | 30.7 | 0.0 | 18.5 | 36.9 |
| 50% TFE/H₂O | 58.7 | 6.2 | 0.0 | 10.3 | 24.8 |
| POPC/POPG Liposomes | 60.2 | 8.8 | 0.0 | 9.0 | 22.0 |
Data adapted from studies on Ranatuerin-2Pb, which is structurally and functionally similar to this compound. nih.gov The data demonstrates the significant increase in α-helicity in membrane-mimicking conditions (TFE and liposomes) compared to a simple aqueous solution.
The α-helix formed by this compound in a membrane-like environment is not uniform; it is amphipathic. vulcanchem.com An amphipathic helix is one where the amino acid residues are segregated, with hydrophobic (water-repelling) residues arranged on one side of the helix and hydrophilic (water-attracting), often cationic, residues on the other. nih.govresearchgate.net
This structural arrangement is critical for the peptide's function. vulcanchem.com The positively charged, hydrophilic face can interact favorably with the negatively charged surfaces of bacterial membranes, while the hydrophobic face can insert into the nonpolar lipid core of the membrane. nih.gov This interaction is believed to be the mechanism by which the peptide disrupts membrane integrity. The amphipathic nature of the helix can be visualized using predictive models called helical wheel projections. nih.gov
Key Structural Motifs and Domains
A defining characteristic of many antimicrobial peptides (AMPs) found in Ranidae frogs, including this compound, is the presence of a C-terminal cyclic domain known as the "Rana box". mdpi.comnih.govnih.gov This structure is formed by a disulfide bond between two invariant cysteine residues. nih.govcore.ac.uk In the Ranatuerin-2 (B1576050) family, this typically creates a cyclic hexapeptide (a ring composed of six amino acid residues). google.com Other families, such as brevinin-1 (B586460) and esculentin-1, feature a larger heptapeptide (B1575542) ring, which is also referred to as a Rana box. nih.govmdpi.com
The general consensus sequence for this motif is Cys-(Xaa)n-Cys, where 'Xaa' represents any amino acid and 'n' is usually four or five. mdpi.comresearchgate.net The primary structure of the amino acids within this loop is crucial in determining the peptide's bacteriostatic activity. researchgate.netfrontiersin.org The function of the Rana box can be significant; for instance, in Ranatuerin-2PLx, the artificial removal of this cyclic domain or a reduction of its net positive charge led to a notable decrease in biological activity. nih.govvulcanchem.com This suggests that for many members of the ranatuerin family, both the cyclic structure and the cationicity of the loop are vital for maintaining biological potency. nih.govvulcanchem.com However, the precise role of the Rana box can be ambiguous and varies among different peptide families, with some peptides retaining activity even after its removal. mdpi.commdpi.com
While the Rana box provides a conserved structural anchor, the primary structure of the N-terminal region of Ranatuerin-2 peptides is poorly conserved. mdpi.comnih.gov These peptides exhibit significant variation, characterized by numerous amino acid residue deletions and substitutions when comparing different members of the family. core.ac.ukresearchgate.net
Despite this high variability, a few key residues remain constant, or "invariant," across the family. The two cysteine residues that form the disulfide bridge of the Rana box are the most prominent invariant residues. nih.govcore.ac.uk Some studies on the broader ranatuerin-2 family have also pointed to other conserved residues, such as Glycine (B1666218) at position 1 (Gly¹) and Lysine (B10760008) at position 22 (Lys²²), as being characteristic of the family. nih.gov
The specific amino acid sequence for this compound is GLMDTVKNVAKNLAGHMLDKLKCKITGC. oup.com The variability in the linear portion of the peptide and the conservation of the cysteine residues are evident when comparing this compound to other family members.
| Peptide | Amino Acid Sequence |
|---|---|
| This compound | GLMDTVKNVAKNLAGHMLDKLKCKITGC |
| Ranatuerin-2Pa | GFLSTVVKLATNVAGTVIDTIKCKVTGGCRK |
| Ranatuerin-2Pb | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGC |
| R2AW | GLLGSVLGSVAKHVLPKVVPVIAEHLKCKLSKC |
Conserved cysteine residues are highlighted in bold.
Structural Heterogeneity and Diversity within the Ranatuerin-2 Family
The Ranatuerin-2 family of peptides is a clear example of structural diversity within a single peptide family. mdpi.com This heterogeneity is primarily driven by the high variability in the primary amino acid sequence, even among peptides isolated from closely related frog species. nih.govcore.ac.uk This diversity in sequence translates directly into a wide range of physicochemical properties, such as net positive charge and hydrophobicity, which in turn influences the biological activity spectrum of each peptide. nih.gov
For example, Ranatuerin-2CHb is known for its broad-spectrum antimicrobial activity, whereas Ranatuerin-2ONa is more selective, inhibiting Escherichia coli and Candida albicans but not Staphylococcus aureus. nih.gov This functional divergence is a direct consequence of their distinct primary structures. The evolutionary driver for this diversity is thought to be the need for a host defense system capable of targeting a wide and ever-changing array of microbial pathogens. google.com
The table below illustrates the structural and physicochemical diversity among selected members of the Ranatuerin-2 family.
| Peptide | Source Species (Genus) | Net Charge | Hydrophobicity (H) | Length (Amino Acids) |
|---|---|---|---|---|
| This compound | Lithobates | +4 | 0.515 | 28 |
| Ranatuerin-2Pb | Rana | +4 | 0.486 | 34 |
| Ranatuerin-2PLx | Hylarana | +5 | 0.548 | 28 |
| R2AW | Amolops | +5 | 0.531 | 29 |
Physicochemical properties are calculated based on sequence and can vary slightly depending on the prediction tool used. Data compiled from multiple sources for illustrative purposes. mdpi.comnih.govnih.gov
Biosynthesis and Production Methodologies
Molecular Mechanisms of Natural Biosynthesis
Ranatuerin-2P is naturally synthesized in frog skin glands through a series of molecular processes, beginning with the transcription and translation of its corresponding gene. The initial product is a larger precursor protein that undergoes several modifications to become the final, active peptide.
The genetic blueprint for ranatuerin peptides is encoded in cDNA, which reveals the structure of a precursor molecule, often named preproranatuerin. nih.govmdpi.com "Shotgun" cloning techniques have been instrumental in identifying the cDNA sequences encoding these precursors from frog skin secretion-derived mRNA. nih.govvulcanchem.com Analysis of these cDNAs shows that ranatuerins are synthesized as part of a larger polypeptide precursor. vulcanchem.com
This precursor molecule has a defined architecture consisting of three distinct domains:
An N-terminal signal peptide region. nih.govmdpi.com
An acidic spacer peptide region that follows the signal peptide. nih.govmdpi.com
The C-terminal sequence of the mature ranatuerin peptide. nih.govmdpi.com
The gene structure for some ranatuerin-2 (B1576050) precursors has been found to be composed of three exons, which are the segments of a gene that are expressed and ultimately form the mature RNA product. wikipedia.org Studies on related ranid frog antimicrobial peptides have also shown a three-exon, two-intron genomic organization. researchgate.net
Table 1: Characteristics of Cloned Ranatuerin-2 Precursors This table presents data on various ranatuerin-2 precursors identified through cDNA cloning from different frog species.
| Precursor Name | Source Organism | Signal Peptide Length (Amino Acids) | Acidic Spacer Length (Amino Acids) | Mature Peptide Length (Amino-Acids) | GenBank Accession No. |
|---|---|---|---|---|---|
| preproranatuerin-2Pb | Lithobates pipiens (Pickerel Frog) | 22 | Not specified | 34 | MK922296 |
| preproranatuerin-2-AW | Amolops wuyiensis (Wuyi Torrent Frog) | 22 | 17 | 29 | HF912236 |
| preproranatuerin-2PLx | Rana palustris (Pickerel Frog) | 22 | Not specified | 28 | Not specified |
The biosynthesis of the mature this compound peptide requires precise enzymatic cleavage of the precursor protein. This process is guided by specific sequences within the precursor.
Signal Peptide: The precursor molecule contains a highly conserved N-terminal signal peptide, which is typically 22 amino acids long. nih.govmdpi.com This sequence acts as a biological signal, directing the precursor protein into the secretory pathway of the cell within the frog's granular skin glands.
Pro-Peptide Processing Site: Following the acidic spacer region and immediately preceding the start of the mature peptide sequence, there is a specific cleavage site. This site is typically a pair of basic amino acid residues, most commonly Lysine-Arginine (-KR-). nih.govmdpi.com This dibasic motif is a classical recognition site for proprotein convertase enzymes, which cleave the precursor to release the final, biologically active ranatuerin peptide. This -KR- processing site is a common feature across many ranatuerin-2 family peptides. mdpi.com
The expression of the gene encoding preproranatuerin-2 is not constant throughout a frog's life but is closely linked to its developmental stage, particularly metamorphosis.
Studies on the mountain brown frog, Rana ornativentris, have shown that the messenger RNA (mRNA) for preproranatuerin-2 is detectable only at later stages of development. nih.gov Its levels begin to rise at the onset of metamorphosis and reach their peak during the metamorphic climax. nih.gov This pattern suggests that the production of this compound is a key part of the development of the adult frog's innate immune system as it transitions from an aquatic to a terrestrial environment. oup.com
This developmental regulation is not unique to ranatuerins. Similar studies on other frog antimicrobial peptides, such as ranalexin (B141904) in Lithobates catesbeianus, also show that mRNA expression is not detected in premetamorphic tadpoles but appears in metamorphosing tadpoles and adults. oup.com In tadpoles of Lithobates catesbeianus, constitutive expression (without induction) of ranatuerin-2 has been detected. oup.com This increase in antimicrobial peptide expression coincides with the maturation of granular glands in the skin. oup.com
Table 2: Gene Expression of Anuran Antimicrobial Peptides (AMPs) During Development This table summarizes findings on the expression patterns of ranatuerin and other related antimicrobial peptides during the developmental stages of various frog species.
| Peptide Family | Species | Developmental Stage | Observation |
|---|---|---|---|
| Ranatuerin-2 | Rana ornativentris | Premetamorphosis | mRNA not detectable |
| Metamorphic Climax | Peak mRNA expression levels nih.gov | ||
| Ranatuerin-2 | Lithobates catesbeianus | Tadpole | Constitutive peptide expression detected oup.com |
| Ranalexin | Lithobates catesbeianus | Premetamorphosis | mRNA not detected |
| Metamorphosis & Adult | mRNA detected oup.com | ||
| Brevinin-1SY | Lithobates sylvaticus | Late Metamorphosis | Strong increase in mRNA levels oup.com |
Isolation Techniques from Biological Sources
To study this compound, it must first be collected from its natural source, the skin secretions of frogs.
The standard procedure for isolating this compound begins with the collection of skin secretions, which contain a complex mixture of many biologically active peptides. annualreviews.orge-fas.org The collected raw secretion is typically washed from the frog's skin using purified water. scielo.org.za This aqueous solution is then lyophilized (freeze-dried) to remove water, resulting in a stable, concentrated powder of the crude secretion. scielo.org.za
Following this initial step, the crude extract undergoes several purification stages. A common initial clean-up involves passing the extract through a C18 Sep-Pak cartridge, which separates the peptides from higher molecular weight proteins and other interfering substances. nih.gov The final purification of this compound from the enriched fraction is most often achieved using reversed-phase high-performance liquid chromatography (RP-HPLC), a powerful technique that separates peptides based on their hydrophobicity. e-fas.orgnih.gov
The release of peptides from the granular glands in frog skin is not continuous but occurs in response to stress or stimulation. nih.gov To obtain sufficient quantities for research, this release is artificially induced in a laboratory or field setting using several established methods. nih.govmdpi.com
Electrical Stimulation: This method involves applying a mild electrical current to the frog's skin. scielo.org.zamdpi.com The stimulation causes the myoepithelial cells surrounding the granular glands to contract, expelling their contents onto the skin surface. nih.gov While effective at producing large amounts of secretion, this technique requires specialized equipment and can be stressful or painful for the animal, raising ethical considerations. scielo.org.za
Norepinephrine (B1679862) Induction: A widely used chemical stimulation method involves the administration of the hormone and neurotransmitter norepinephrine. scielo.org.zamdpi.com It is typically injected into the dorsal lymph sac of the frog, which allows for rapid circulation and systemic stimulation of the granular glands. nih.govallenpress.com This physiological stimulation results in a copious release of skin peptides. allenpress.com While considered effective and less harmful than strong electrical stimulation, it is an invasive procedure that requires technical skill and the use of a controlled substance. scielo.org.zamdpi.com
Table 3: Comparison of Induced Secretion Methods This table compares the two primary methods used to induce the secretion of peptides from amphibian skin.
| Method | Procedure | Advantages | Disadvantages |
|---|---|---|---|
| Electrical Stimulation | Application of mild electrical current to the skin surface. scielo.org.za | Produces copious amounts of secretion. scielo.org.za | Requires specialized equipment; can be painful/stressful for the animal; not easily applied in the field. scielo.org.za |
| Norepinephrine Induction | Injection of norepinephrine into the dorsal lymph sac. nih.govallenpress.com | Elicits a strong, systemic secretory response; considered by some to cause minimal distress. mdpi.comallenpress.com | Invasive procedure; requires handling of a controlled substance; requires technical training. scielo.org.za |
Synthetic Strategies and Production
The production of this compound for research and potential therapeutic applications relies on chemical and biosynthetic methods. These strategies are continuously refined to improve yield, purity, and efficiency.
Solid-Phase Peptide Synthesis Optimization
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for producing peptides like this compound. mdpi.comnih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. gyrosproteintechnologies.com The process is cyclical, involving deprotection and coupling steps until the desired sequence is assembled. gyrosproteintechnologies.com
Optimization of SPPS is crucial for synthesizing long and complex peptides, including those with hydrophobic regions or specific modifications. gyrosproteintechnologies.com Key areas for optimization include:
Coupling Reagents: The choice of activating agents for the amino acids can significantly impact the efficiency of peptide bond formation and minimize side reactions. Reagents like O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) are commonly used. nih.govgoogle.com
Resin Selection: The type of resin, such as Rink amide or Wang resins, influences the cleavage of the final peptide and its C-terminal modification. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate both the deprotection and coupling steps, leading to faster synthesis times and potentially higher purity of the crude peptide. cem.com
Flow Chemistry: Flow-based SPPS offers advantages in terms of continuous removal of by-products and efficient reagent delivery, which can lead to higher purity and easier scale-up. vapourtec.com
| Parameter | Description | Examples/Considerations |
|---|---|---|
| Coupling Reagents | Chemicals that activate the carboxylic acid group of an amino acid to facilitate peptide bond formation. | HBTU, HATU, DIC/HOBt. The choice can affect coupling efficiency and the potential for racemization. |
| Resin Type | The solid support to which the peptide is anchored during synthesis. | Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids. nih.gov |
| Protecting Groups | Temporary chemical modifications on amino acid side chains to prevent unwanted reactions. | Fmoc for the N-terminus, Trt for cysteine sulfhydryl groups. bachem.com |
| Reaction Conditions | Parameters such as temperature and reaction time. | Microwave assistance can shorten cycle times. cem.com Flow chemistry can improve efficiency. vapourtec.com |
Recombinant Expression Approaches
For larger-scale production, recombinant expression systems offer a viable alternative to chemical synthesis. In this approach, the gene encoding the this compound precursor is inserted into a host organism, which then produces the peptide. vulcanchem.com
Commonly used expression systems include:
Escherichia coli: This bacterium is a popular choice due to its rapid growth, well-understood genetics, and cost-effectiveness. abyntek.com However, producing peptides with disulfide bonds in E. coli can be challenging as the cytoplasm is a reducing environment. nih.gov Strategies to overcome this include expressing the peptide in the periplasm or using engineered strains with a more oxidizing cytoplasm.
Insect Cells: Systems like the baculovirus expression system in insect cells can produce high levels of recombinant proteins with post-translational modifications that are similar to those in mammalian cells. thermofisher.com This can be advantageous for producing functional this compound. thermofisher.com
Yeast and Mammalian Cells: These eukaryotic systems are also used for recombinant protein production and are capable of performing complex post-translational modifications, including disulfide bond formation. nih.gov
Disulfide Bond Formation Techniques (e.g., Air Oxidation)
A critical step in the synthesis of this compound is the formation of the intramolecular disulfide bridge between two cysteine residues (Cys22 and Cys27). novoprolabs.com This bond is essential for the peptide's three-dimensional structure and biological activity. nih.govcreative-proteomics.com
Several techniques can be employed to facilitate this oxidation reaction:
Air Oxidation: This is a common and mild method where the linear, deprotected peptide is dissolved in a buffer, often at a slightly alkaline pH (7.5-8.0), and exposed to atmospheric oxygen. bachem.comijpsi.org The reaction is typically performed at low peptide concentrations to favor intramolecular over intermolecular disulfide bond formation. ijpsi.org For a related peptide, ranatuerin-2Pb, air oxidation was successfully achieved over three days at room temperature. mdpi.com
Chemical Oxidants: Various chemical reagents can be used to promote disulfide bond formation. These include dimethyl sulfoxide (B87167) (DMSO), potassium ferricyanide, and iodine. ijpsi.orgacs.org DMSO is a versatile oxidizing agent that can be effective over a wide pH range. acs.org
Thiol-Disulfide Exchange: This method involves using a mixture of reduced and oxidized glutathione (B108866) to facilitate the correct folding and disulfide pairing of the peptide. rockefeller.edu
| Technique | Description | Key Considerations |
|---|---|---|
| Air Oxidation | The peptide is exposed to atmospheric oxygen in a buffered solution to facilitate the oxidation of thiol groups. | Mild conditions, but can be slow. ijpsi.org Low peptide concentration is needed to prevent polymerization. ijpsi.org |
| Chemical Oxidation | Use of oxidizing agents to drive the formation of the disulfide bond. | Reagents like DMSO, potassium ferricyanide, or iodine can be used. ijpsi.orgacs.org Reaction conditions need to be optimized to avoid side reactions. ijpsi.org |
| Thiol-Disulfide Exchange | A redox buffer, such as a glutathione system, is used to promote correct disulfide pairing. | Can help achieve the thermodynamically most stable disulfide bond arrangement. rockefeller.edu |
Mechanisms of Biological Action
Antimicrobial Mechanisms at the Cellular and Molecular Level
The antimicrobial activity of Ranatuerin-2P and its analogues is primarily attributed to their ability to compromise the integrity of pathogenic cell membranes, a hallmark of many antimicrobial peptides (AMPs). This action leads to a rapid bactericidal effect and the disruption of organized microbial communities.
Targeting and Disruption of Pathogenic Cell Membranes
This compound peptides exert their antimicrobial effects by directly interacting with and disrupting the physical structure of microbial cell membranes. This process is initiated by the peptide's ability to selectively recognize and bind to the surface of pathogenic cells.
A key action of this compound and its analogues is the permeabilization of the bacterial cell membrane. nih.govtandfonline.com This disruption of the membrane barrier is a critical step in their antimicrobial mechanism. While the precise pore-forming model for this compound has not been definitively elucidated, the actions of many antimicrobial peptides are generally explained by established models such as the "barrel-stave," "toroidal pore," or "carpet" models. researchgate.netroyalsocietypublishing.org In the barrel-stave model, peptides aggregate and insert into the membrane to form a pore, much like the staves of a barrel. The toroidal pore model involves the peptides inducing the lipid monolayers to bend inward, creating a pore where the peptide is associated with the lipid head groups. In the carpet model, the peptides accumulate on the membrane surface, disrupting its curvature and leading to micellization in a detergent-like manner. The ability of this compound to cause membrane permeabilization suggests it likely operates through one or a combination of these mechanisms, leading to the leakage of intracellular contents.
The initial attraction between cationic antimicrobial peptides and the negatively charged surfaces of bacterial membranes is a crucial step in their mechanism of action. frontiersin.orgnih.gov Bacterial membranes are rich in anionic phospholipids, which provides a selective target for positively charged peptides like this compound. This electrostatic interaction facilitates the accumulation of the peptide on the microbial cell surface, a prerequisite for subsequent membrane disruption. The cationic nature of this compound is therefore essential for its initial binding to the pathogenic cell.
The formation of pores or defects in the cell membrane by this compound has catastrophic consequences for the targeted pathogen. The permeabilization of the membrane leads to an uncontrolled flux of ions and metabolites, disrupting the carefully maintained osmotic balance of the cell. This influx of water and loss of essential intracellular components ultimately leads to cell swelling, lysis, and death. The disruption of cellular integrity is a direct result of the physical damage inflicted upon the cell membrane by the peptide.
Kinetic Analysis of Antimicrobial Activity (e.g., Time-Kill Dynamics)
Studies on Ranatuerin-2Pb, an analogue of this compound, have demonstrated a rapid bactericidal effect. Time-kill assays reveal that at a concentration of 1x the minimum inhibitory concentration (MIC), Ranatuerin-2Pb can exert its killing activity against Staphylococcus aureus within 30 to 60 minutes. nih.gov When the concentration is increased to 4x MIC, the peptide is capable of killing all bacteria within a remarkably short period of 10 minutes. nih.gov This rapid killing kinetic is a characteristic feature of membrane-disrupting antimicrobial peptides and highlights their potential for swift eradication of infections.
Inhibition and Eradication of Microbial Biofilm Structures
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Ranatuerin-2Pb and its analogues have shown the ability to both inhibit the formation of and eradicate existing biofilms of clinically relevant pathogens. nih.govnih.gov For instance, Ranatuerin-2Pb has demonstrated antibiofilm activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov The minimum biofilm inhibitory concentration (MBIC) and the minimal biofilm eradication concentration (MBEC) have been determined for Ranatuerin-2Pb and its analogues against selected bacterial biofilms, indicating their potential to tackle biofilm-associated infections. nih.gov
| Organism | Ranatuerin-2Pb MBIC (µM) | Ranatuerin-2Pb MBEC (µM) |
| Staphylococcus aureus | 16 | 32 |
| Escherichia coli | 32 | 64 |
| Candida albicans | 32 | 64 |
Anticancer Mechanisms at the Cellular and Molecular Level
Induction of Programmed Cell Death Pathways (Apoptosis)
Ranatuerin-2 (B1576050) peptides have been identified as inducers of apoptosis, or programmed cell death, in cancer cells. This process is a key mechanism behind their anti-proliferative effects. Studies on ranatuerin variants, such as Ranatuerin-2PLx (R2PLx), have demonstrated that the peptide triggers apoptotic pathways, leading to the controlled elimination of tumor cells. nih.govnih.gov The induction of apoptosis is a critical factor in the therapeutic potential of these peptides, as it suggests a targeted mechanism of action against cancer. scispace.com
A fundamental step in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases. Research on Ranatuerin-2PLx has shown its ability to activate key executioner caspases in cancer cells. Specifically, treatment of PC-3 prostate cancer cells with Ranatuerin-2PLx led to the activation of Caspase-3, a central mediator of apoptosis. nih.govscispace.comqub.ac.uk This activation was observed at a peptide concentration of 5 µM, confirming that the peptide's anti-cancer activity involves the engagement of the intrinsic cellular machinery for programmed cell death. nih.govqub.ac.uk
Table 1: Caspase Activation by Ranatuerin-2PLx in PC-3 Cells
| Parameter | Finding | Source |
|---|---|---|
| Peptide | Ranatuerin-2PLx | nih.gov |
| Target Cell Line | PC-3 (Prostate Cancer) | nih.gov |
| Key Caspase Activated | Caspase-3 | nih.govscispace.comqub.ac.uk |
| Effective Concentration | 5 µM | nih.govqub.ac.uk |
| Assay Used | EnzChek Caspase-3 Assay Kit | nih.gov |
The initial stages of apoptosis are characterized by distinct molecular and morphological changes, which can be detected using specific markers. One of the earliest and most common indicators is the translocation of phosphatidylserine (B164497) from the inner to the outer leaflet of the plasma membrane.
Studies utilizing Annexin V-FITC/propidium iodide (PI) staining have confirmed this process in cells treated with Ranatuerin-2PLx. nih.govnih.gov In PC-3 cancer cells, the externalization of phosphatidylserine was observed as early as 6 hours after exposure to the peptide. nih.gov This event, detected by the binding of Annexin V-FITC, signifies the onset of apoptosis. After 24 hours of incubation, a majority of cells stained positive for both Annexin V-FITC and PI, indicating a progression from early to late-stage apoptosis or necrosis. nih.gov
Table 2: Detection of Early Apoptosis Induced by Ranatuerin-2PLx
| Parameter | Description | Source |
|---|---|---|
| Apoptotic Marker | Phosphatidylserine (PS) externalization | nih.gov |
| Detection Method | Annexin V-FITC / Propidium Iodide (PI) Staining | nih.govnih.gov |
| Cell Line | PC-3 (Prostate Cancer) | nih.gov |
| Timeframe for Detection | Early apoptotic signs observed at 6 hours | nih.govqub.ac.uk |
| Observation | Binding of Annexin V-FITC to exposed phosphatidylserine | nih.gov |
Differential Membrane Interactions with Cancer Cells Compared to Normal Cells
Antimicrobial peptides (AMPs) of the ranatuerin family exhibit selective toxicity toward cancer cells, a trait largely attributed to fundamental differences between the plasma membranes of cancerous and normal cells. nih.govscispace.com While the precise mechanisms are still under investigation, it is understood that cationic AMPs possess a preferential affinity for tumor cell membranes. nih.gov
Cancer cell membranes typically have a higher net negative charge compared to the more electrically neutral membranes of normal cells. This is due to an increased concentration of anionic molecules, such as phosphatidylserine, on their outer surface. The positive net charge of Ranatuerin-2 peptides facilitates a stronger electrostatic attraction to the negatively charged cancer cell membranes, promoting membrane disruption and subsequent cell death. nih.govnih.gov This interaction is less pronounced with normal cells, which contributes to the peptide's selective toxicity. nih.gov Furthermore, studies on Ranatuerin-2PLx analogues with a reduced net positive charge showed a decrease in both anti-proliferative activity and toxicity toward normal mammalian cells, highlighting the crucial role of cationicity in this differential interaction. nih.gov
Table 3: Comparison of Membrane Properties and Ranatuerin-2 Interaction
| Feature | Cancer Cell Membranes | Normal Mammalian Cell Membranes | Source |
|---|---|---|---|
| Outer Surface Charge | Higher net negative charge | Generally neutral or zwitterionic | nih.gov |
| Key Anionic Component | Increased externalized Phosphatidylserine | Phosphatidylserine primarily on inner leaflet | nih.gov |
| Interaction with Cationic Ranatuerin-2 | Strong electrostatic attraction | Weaker electrostatic interaction | nih.gov |
| Resulting Biological Effect | Preferential membrane disruption, leading to selective toxicity and apoptosis | Lower toxicity and moderate haemolytic effects | nih.govscispace.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ranatuerin-2PLx |
| Ranatuerin-2Pa |
| Ranatuerin-2Pb |
| Caspase-3 |
| Annexin V-FITC |
| Propidium Iodide |
Structure Activity Relationship Sar Studies and Peptide Engineering
Impact of Primary Sequence Modifications on Biological Potency
Residue Substitution Strategies (e.g., Lysine (B10760008), Tryptophan, Leucine)
Lysine Substitution: Replacing neutral or acidic amino acids with the positively charged lysine has been shown to be an effective strategy. In a study on the related peptide Ranatuerin-2-AW (R2AW), substituting acidic residues with lysine enhanced its antibacterial activity. mdpi.com A progressively designed analogue, [Lys4,19, Leu20]R2AW(1-22)-NH₂, which featured lysine substitutions to increase cationicity, exhibited significantly optimized antibacterial and anticancer activities. mdpi.comvulcanchem.comnih.govnih.gov This highlights the importance of a strong positive charge for the initial electrostatic attraction to negatively charged bacterial cell surfaces. vulcanchem.comuenf.br Similarly, substituting glycine (B1666218) residues with lysine in other Rana-family peptides has been explored. google.com The substitution of lysine with arginine has also been proposed as a method to further increase the cationic character of these peptides. google.comgoogle.com
Leucine (B10760876) Substitution: Increasing hydrophobicity, often by introducing hydrophobic residues like leucine, can enhance the peptide's ability to insert into and disrupt the lipid bilayer of microbial membranes. The highly active analogue [Lys4,19, Leu20]R2AW(1-22)-NH₂ included a leucine substitution that contributed to its increased hydrophobicity and enhanced potency. mdpi.comvulcanchem.com This demonstrates that a balance of increased cationicity and hydrophobicity is crucial for optimal activity.
Tryptophan Substitution: While increasing hydrophobicity is generally beneficial, there appears to be a threshold beyond which cytotoxicity becomes a problem. In analogues of R2AW, substitution with tryptophan, a highly hydrophobic residue, led to excessive hydrophobicity. mdpi.com This resulted in an elevated potency against pathogens but also caused a significant increase in damage to host cells, indicating a loss of therapeutic selectivity. mdpi.com
The following table summarizes the effects of various substitutions on a ranatuerin-2 (B1576050) analogue, R2AW, from Amolops wuyiensis.
| Peptide Analogue | Modification | Key Finding |
|---|---|---|
| [Ser23,29]R2AW | Cysteine residues at positions 23 and 29 replaced by Serine. | Showed similar antibacterial activity to the parent peptide, suggesting the disulfide bridge is not essential for this specific peptide's antibacterial function. mdpi.comresearchgate.net |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | Rana box removed, C-terminus amidated, and substitutions made with Lysine and Leucine. | Significantly optimized antibacterial and anticancer activities due to enhanced cationicity and hydrophobicity. vulcanchem.comnih.govnih.gov |
| [Trp6,10]R2AW(1-22)-NH2 | Rana box removed, C-terminus amidated, and substitutions made with Tryptophan. | Exhibited excessive hydrophobicity, leading to increased potency but also higher damage to host cells. mdpi.com |
Correlation of Amino Acid Composition with Cationicity and Hydrophobicity
Studies on ranatuerin-2 peptides and their analogues have consistently shown that modifying the amino acid composition to enhance these two parameters can lead to more potent antimicrobial agents. For example, the parent peptide Ranatuerin-2Pb has a net charge of +4 and a hydrophobicity value (H) of 0.486. nih.gov A truncated, yet highly active, analogue, RPb, has a lower net charge (+3) but a higher hydrophobicity (0.613), demonstrating the complex balance between these two factors. nih.gov The most successful engineered peptides, such as [Lys4,19, Leu20]R2AW(1-22)-NH₂, are those where substitutions are made to deliberately and simultaneously increase both positive charge and hydrophobicity. vulcanchem.comnih.gov
The table below displays the physicochemical properties of Ranatuerin-2Pb and its truncated analogues.
| Peptide | Net Charge (z) | Hydrophobicity (H) | Mean Hydrophobicity (µH) | Antimicrobial Activity |
|---|---|---|---|---|
| Ranatuerin-2Pb | +4 | 0.486 | 0.368 | Broad-spectrum activity against S. aureus, E. coli, C. albicans, and MRSA. nih.gov |
| RPa (truncated) | +3 | 0.540 | 0.358 | Reduced activity; lost activity against C. albicans, MRSA, E. faecalis, and P. aeruginosa. nih.gov |
| RPb (truncated) | +3 | 0.613 | 0.511 | Retained and, in some cases, exhibited broader-spectrum antimicrobial activity. nih.gov |
Role of Cyclic Domains and Disulfide Bridges
A defining feature of the ranatuerin-2 family of peptides is the presence of a C-terminal cyclic domain, often referred to as the "Rana box," which is formed by a disulfide bridge between two cysteine residues. mdpi.comnih.gov
Functional Significance of the Rana Box
The Rana box is a highly conserved motif in many antimicrobial peptides isolated from Ranidae frogs. mdpi.com This cyclic domain, formed by a disulfide bond between two flanking cysteine residues, typically encloses a loop of amino acids. novoprolabs.commdpi.com In Ranatuerin-2P, this bridge is between Cys22 and Cys27. novoprolabs.com The function of this motif is believed to be the stabilization of the peptide's three-dimensional structure, particularly constraining the fold of the C-terminal helical loop. vulcanchem.commdpi.com For some ranatuerin peptides, such as Ranatuerin-2PLx, the artificial deficiency of this conserved loop has been shown to significantly reduce biological activities, suggesting it is essential for maintaining potency. vulcanchem.com
Effects of Cyclic Domain Deletion or Disruption
The necessity of the Rana box and its disulfide bridge for biological activity appears to be peptide-specific, with conflicting findings across different ranatuerin-2 analogues.
In some cases, the integrity of the cyclic domain is critical. Deletion of the entire C-terminal cyclic heptapeptide (B1575542) region in one ranatuerin analogue resulted in an inactive peptide. google.comgoogle.com This indicates that for certain sequences, the cyclic structure is indispensable for function.
Influence of Secondary Structure on Biological Activity
The biological function of this compound is not solely dependent on its primary sequence but also on the secondary structure it adopts upon interacting with microbial membranes. vulcanchem.com In aqueous solutions, these peptides often lack a well-defined structure. However, in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or phospholipid vesicles, they typically fold into a predominantly α-helical conformation. vulcanchem.comuenf.br
This amphipathic α-helix, with its distinct hydrophobic and hydrophilic faces, is crucial for the peptide's mechanism of action. vulcanchem.com The positively charged residues align on the hydrophilic face to interact with the polar head groups of the membrane phospholipids, while the hydrophobic face inserts into the nonpolar lipid core of the membrane. uenf.br This insertion process disrupts the membrane's integrity, leading to pore formation, leakage of cellular contents, and ultimately, cell death. vulcanchem.comvulcanchem.com
Studies on Ranatuerin-2Pb suggest it may adopt a helix-kink-helix structure, which could influence its selectivity between bacterial and mammalian cells. mdpi.com The removal of C-terminal residues in a truncated analogue, RPa, resulted in a decrease in helical content, which correlated with a weakening of its membrane-permeabilizing ability and a loss of antimicrobial activity. nih.govmdpi.com This directly demonstrates that the stability and extent of the α-helical secondary structure are key to the biological activity of ranatuerin-2 peptides.
Ecological and Evolutionary Perspectives
Distribution and Intra-species Variation of Ranatuerin-2 (B1576050) Peptides
The Ranatuerin-2 family of antimicrobial peptides (AMPs) is widely distributed among anuran amphibians, having been identified in the skin secretions of numerous frog species across North America, Europe, and Asia. nih.govresearchgate.netmdpi.com Initially discovered in the American bullfrog, Lithobates catesbeianus, members of this peptide family have since been isolated from a diverse array of ranid frogs, including the Chinese bamboo leaf odorous frog and various Japanese species. researchgate.netmdpi.com The distribution of these peptides is not uniform; ranatuerin-2 peptides, along with ranalexins, ranatuerin-1, and palustrins, were for a time considered unique to North American frogs, while other families like brevinin-2 (B1175259) were found only in Eurasian species. researchgate.netnih.gov
The primary structures of ranatuerin-2 peptides are notably diverse, characterized by significant sequence variation and multiple amino acid deletions when compared, with only the two cysteine residues that form the C-terminal "Rana box" being consistently invariant. nih.govmdpi.com This molecular heterogeneity is highly species-specific and serves as a reliable taxonomic marker to distinguish between closely related frog species. researchgate.netnih.gov For example, distinct ranatuerin-2 variants have been identified in various North American frogs previously or currently classified under the genus Rana (now often Lithobates). core.ac.uk
Intra-species variation is also a prominent feature of ranatuerin-2 peptides. Studies on the Northern Leopard Frog, Lithobates pipiens, have revealed that geographically distinct populations express different patterns of antimicrobial peptides. nih.govnih.gov For instance, analysis of frogs from Michigan, Vermont, and Minnesota showed different expression profiles of ranatuerin-2 peptides. Ranatuerin-2P is encoded by a common allele, while a rarer allele encodes for ranatuerin-2Pc. uzh.ch Frogs from Michigan expressed both peptides, Vermont frogs expressed only this compound, and Minnesota frogs expressed low levels of both. uzh.ch Furthermore, another variant, ranatuerin-2Pb, which is encoded by a different genetic locus, was detected only in the Vermont population. nih.govuzh.ch This variation in expressed peptides is linked to the differential distribution of alleles among these populations, suggesting that local pathogen pressures may select for specific peptide repertoires. nih.govnih.gov
| Peptide | Species of Origin | Sequence |
|---|---|---|
| This compound | Lithobates pipiens (Northern Leopard Frog) | GLMDTVKNVAKNLAGHMLDKLKCKITGC |
| Ranatuerin-2TRa | Lithobates tarahumarae (Tarahumara Frog) | GIMDSIKGAAKEIAGHLLDNLKCKITGC |
| Ranatuerin-2CSa | Lithobates cascadae (Cascades Frog) | GILSSFKGVAKGVAKDLAGKLLETLKCKITGC |
| Ranatuerin-2AW | Amolops wuyiensis (Wuyi Torrent Frog) | GFMDTAKNVAKNVAATLLDKLKCKITGGC |
| Ranatuerin-2SSa | Glandirana susurra (Sado Wrinkled Frog) | GLLSSIGKAAKDIAGHLLNNLKCKISGC |
Role in Amphibian Defense Against Emerging Pathogens
The diverse arsenal (B13267) of antimicrobial peptides in amphibian skin, including this compound, constitutes a critical first line of defense against environmental pathogens. This chemical shield is particularly important in the context of emerging infectious diseases that have been linked to global amphibian declines. Two of the most devastating pathogens are the ranavirus Frog virus 3 (FV3) and the chytrid fungus Batrachochytrium dendrobatidis (Bd).
Research has demonstrated that this compound, isolated from Lithobates pipiens, can directly inactivate FV3. nih.gov FV3 is a pathogenic iridovirus that can cause mass mortality events in various amphibian species. nih.govmdpi.com Studies have shown that this compound, along with another peptide, esculentin-2P, acts rapidly—within minutes of exposure and at temperatures as low as 0°C—to inhibit the virus's infectivity. nih.gov This action appears to be a direct effect on the viral particles rather than an inhibition of replication within host cells, highlighting a crucial role for these peptides in preventing initial infection. nih.govnsf.gov This was the first report to link amphibian antimicrobial peptides with protection against a viral pathogen specific to amphibians, suggesting these compounds are vital for maintaining amphibian health. nih.gov
Similarly, peptides from the ranatuerin-2 family have been shown to be effective against the pathogenic fungus Batrachochytrium dendrobatidis. nih.govnih.gov This fungus infects the keratinized skin of amphibians, causing the lethal disease chytridiomycosis. Peptides from several families, including ranatuerin-2, isolated from North American ranid frogs, can inhibit the growth of mature fungal cells and are even more effective against the infectious zoospore stage. nih.gov For example, ranatuerin-2TRa, from the Tarahumara frog (Lithobates tarahumarae), was shown to inhibit Bd zoospores. nih.gov The effectiveness of these peptides suggests they provide a natural resistance to chytrid infection. nih.gov However, the susceptibility of some frog populations in the wild, despite possessing these peptides, may be due to environmental stressors that impair the synthesis and secretion of these crucial defensive molecules, allowing the pathogen to overcome the host's innate immunity. nih.gov
Developmental Regulation of Ranatuerin-2 Expression
The expression of antimicrobial peptides in amphibians is not constant throughout their life cycle but is instead developmentally regulated. While direct studies on the developmental expression of this compound are limited, research on other ranid frogs and their respective AMPs provides a consistent model. Generally, the synthesis of these defense peptides is minimal in the early larval (tadpole) stages and increases dramatically during metamorphosis. biologists.comnih.govoup.com
For example, studies on the wood frog (Rana sylvatica) showed that transcripts for the peptide brevinin-1SY were detectable in tadpoles but increased significantly in the later stages of development, corresponding with the development of limbs and the transition to a terrestrial form. biologists.com Similarly, in the bullfrog (Lithobates catesbeianus), mRNA for the peptide ranalexin (B141904) was not detected in premetamorphic tadpoles but was present in metamorphosing tadpoles and adults. oup.com This upregulation of AMP expression coincides with the maturation of the dermal granular glands, where these peptides are synthesized and stored. biologists.comnih.gov
This developmental pattern is immunologically strategic. Aquatic tadpoles exist in a different environment with different pathogenic pressures compared to their terrestrial adult forms. Their immune system, including the acquired immune system, is also less developed. nih.gov The full, species-specific repertoire of adult-type defensive peptides typically emerges only after metamorphosis is complete. oup.com Some species with long larval periods, which may overwinter as tadpoles, have been found to secrete a subset of adult-type peptides, suggesting an adaptation to prolonged exposure to pathogens during this vulnerable stage. oup.com Therefore, it is highly probable that the expression of this compound and its variants follows this general anuran trend: low to negligible expression in early Lithobates pipiens tadpoles, with a significant increase during the metamorphic climax to equip the newly transformed froglet with its full chemical defense arsenal for terrestrial life.
Evolutionary Divergence and Functional Specialization within Ranatuerin Families
The Ranatuerin-2 peptide family is a compelling example of rapid molecular evolution driven by the intense selective pressure of pathogens. The evolution of these peptides is characterized by gene duplication events followed by significant divergence, leading to a wide array of structurally and functionally distinct molecules within and between species. nih.govmdpi.com
The primary structure of ranatuerin-2 peptides is poorly conserved, a hallmark of positive selection where changes in the amino acid sequence are favored. researchgate.netmdpi.com This hypervariability is concentrated in the mature peptide region of the precursor gene, while the signal peptide and acidic spacer regions remain remarkably conserved, suggesting a common ancestral origin for these diverse peptides. mdpi.comcore.ac.uk This divergence has led to the creation of paralogous genes, such as the Ranatuerin2 and Ranatuerin2b loci in leopard frogs, both of which show strong evidence of selective sweeps, where a new, advantageous allele rapidly increases in frequency in a population. nih.gov This process of gene duplication and diversification allows for the expansion of the host's defensive repertoire. mdpi.com
This evolutionary divergence has resulted in significant functional specialization among ranatuerin-2 peptides. Different members of the family exhibit varied antimicrobial spectra and potency. For instance, ranatuerin-2CHb shows broad-spectrum antimicrobial activity, whereas ranatuerin-2ONa is inactive against Staphylococcus aureus. nih.gov The functional role of the conserved C-terminal "Rana box" is also variable. While this cyclic domain is crucial for the biological potency of some ranatuerin peptides like Ranatuerin-2PLx, its removal in other family members, such as Ranatuerin-2AW, does not eliminate antibacterial activity, indicating that different regions of the peptide are critical for function in different variants. mdpi.comportlandpress.com This functional divergence allows a single frog species, by producing multiple, slightly different peptides, to defend against a broader range of microorganisms, as each peptide may target specific pathogens. nih.gov
| Peptide Family Member | Key Structural/Functional Note | Reference |
|---|---|---|
| This compound | Active against Frog Virus 3; shows intraspecies variation. | uzh.chnih.gov |
| Ranatuerin-2Pb | Product of a separate genetic locus from this compound in L. pipiens. | uzh.ch |
| Ranatuerin-2CHb | Exhibits broad-spectrum antimicrobial activity. | nih.gov |
| Ranatuerin-2ONa | Inactive against S. aureus, demonstrating functional specialization. | nih.gov |
| Ranatuerin-2AW | Antibacterial activity is not dependent on the C-terminal "Rana box". | mdpi.com |
| Ranatuerin-2PLx | The "Rana box" is essential for its biological potency. | portlandpress.com |
Advanced Research Methodologies and Analytical Techniques
Molecular Biology Techniques for Gene Expression and Cloning
The study of Ranatuerin-2P begins with the identification of its genetic precursor. Molecular cloning techniques are essential for isolating and amplifying the specific DNA sequence that codes for the peptide.
Researchers typically extract messenger RNA (mRNA) from the skin secretions of the source organism, such as the northern leopard frog (Rana pipiens or Lithobates pipiens). nih.gov This extracted mRNA serves as a template for a technique called Rapid Amplification of cDNA Ends (RACE). The RACE method, specifically 5'-RACE, is used to obtain the full-length sequence of the mRNA transcript encoding the peptide precursor. researchgate.net This process involves using a degenerate primer designed to bind to a highly conserved region found in the 5'-untranslated part of related peptide cDNAs. researchgate.net
Once the full-length cDNA (complementary DNA) is synthesized and amplified via the Polymerase Chain Reaction (PCR), it is inserted into a cloning vector. neb.com These vectors, which are often plasmids, can be introduced into a host organism like Escherichia coli for replication, a process known as transformation. neb.comsynbio-tech.com This allows for the production of numerous copies of the gene. For functional studies, the gene is moved into an expression vector, which contains the necessary regulatory elements (like promoters) to produce the peptide in a host system. synbio-tech.com This recombinant expression is crucial for generating sufficient quantities of this compound for further detailed analysis.
High-Resolution Spectroscopic Methods (e.g., Advanced NMR, X-ray Crystallography) for Detailed Structural Analysis
Determining the three-dimensional structure of this compound is critical to understanding its mechanism of action. High-resolution spectroscopic methods are the primary tools for this purpose.
Circular Dichroism (CD) Spectroscopy is widely used to analyze the secondary structure of peptides like this compound. Studies show that while the peptide may be unstructured in a simple aqueous solution, it adopts a distinct α-helical conformation in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or lipid vesicles. nih.gov For instance, research on Ranatuerin-2Pb, a variant found in Rana pipiens, demonstrated a significant increase in α-helical content when interacting with liposomes that mimic bacterial membranes. nih.govnih.gov
Table 1: Secondary Structure Content of Ranatuerin-2Pb in Different Environments Data derived from Circular Dichroism (CD) spectroscopy studies.
| Environment | α-Helix Content (%) | β-Sheet Content (%) | Random Coil/Turn (%) |
|---|---|---|---|
| Aqueous Solution (H₂O) | Low / Undetectable | N/A | High |
| 50% TFE/H₂O | ~45% | N/A | ~55% |
| POPC/POPG (1:1) Liposomes | ~40% | N/A | ~60% |
Nuclear Magnetic Resonance (NMR) Spectroscopy provides more detailed, atomic-level structural information. High-resolution NMR can determine the precise folding of the peptide, the spatial arrangement of its amino acid residues, and its structure in solution or when bound to micelles that simulate a membrane environment. cigb.edu.cuentomoljournal.com
X-ray Crystallography offers the highest resolution for structural analysis but requires the peptide to be in a crystalline form. immutoscientific.comwikipedia.org This can be a significant challenge for peptides, especially those that are flexible or interact with membranes. immutoscientific.com If a crystal is successfully grown, X-ray diffraction patterns can be used to calculate a detailed three-dimensional map of the electron density, revealing the atomic positions and bond lengths with high precision. sci-hub.seanton-paar.com While specific X-ray crystal structures for this compound are not widely reported, this technique remains the gold standard for atomic-resolution structural determination in biology. anton-paar.com
Advanced Microscopic Detection Techniques (e.g., Electron Microscopy for Membrane Interactions)
To visualize how this compound interacts with and disrupts bacterial membranes, researchers employ advanced microscopic techniques. These methods provide direct visual evidence of the peptide's mode of action.
Fluorescence Microscopy is a key technique. Assays often use fluorescent dyes to report on membrane integrity. frontiersin.org For example, a dye like SYTOX™ Green, which cannot penetrate intact cell membranes, is used to detect membrane permeabilization. When this compound disrupts a bacterial membrane, the dye enters the cell, binds to nucleic acids, and emits a strong fluorescent signal. nih.gov The intensity of this fluorescence can be measured over time using techniques like confocal microscopy to quantify the rate and extent of membrane damage. nih.govfrontiersin.org
Electron Microscopy (EM) , including both Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), can provide high-resolution images of the morphological changes that occur in bacteria upon treatment with this compound. Researchers can observe effects such as the formation of pores, blebbing of the membrane, or complete cell lysis. frontiersin.org These techniques are invaluable for confirming the membrane-disruptive mechanism suggested by other biophysical assays. nih.gov
Bioinformatic Tools for Sequence Alignment and Homology Modeling
Bioinformatics provides essential tools for analyzing the primary sequence of this compound and predicting its structure based on known information.
Sequence Alignment is the first step, where the amino acid sequence of this compound is compared to other sequences in large databases. msstate.edu Tools like BLAST (Basic Local Alignment Search Tool) are used to identify homologous peptides—those with significant sequence similarity that likely share a common evolutionary origin and potentially a similar structure or function. msstate.edunumberanalytics.com For the ranatuerin-2 (B1576050) family, sequences are often poorly conserved, except for a characteristic C-terminal "Rana box" domain containing invariant cysteine residues that form a disulfide bridge. nih.govresearchgate.net
Homology Modeling uses the structure of a known, related peptide (a "template") to build a three-dimensional model of the target peptide (this compound). researchgate.netslideshare.net This process is particularly useful when experimental structures from NMR or X-ray crystallography are unavailable. The accuracy of the resulting model heavily depends on the degree of sequence identity between the target and the template, with identities above 30% generally yielding reliable models. numberanalytics.com The modeling process involves aligning the target sequence with the template, copying the backbone coordinates, modeling the loops and side chains, and finally refining and validating the entire structure. researchgate.net
Table 2: Core Steps in Homology Modeling of this compound
| Step | Description | Key Consideration for this compound |
|---|---|---|
| 1. Template Identification | Searching a database (e.g., PDB) for proteins with known structures that are similar in sequence to the target. | Finding a suitable template can be challenging due to low overall sequence conservation in the ranatuerin-2 family. |
| 2. Sequence Alignment | Aligning the target sequence (this compound) with the template sequence to identify corresponding residues. | Critical to correctly align the conserved cysteine residues within the "Rana box" to ensure proper modeling of the cyclic domain. |
| 3. Model Building | Generating the 3D coordinates for the target protein based on the aligned template's structure. | Modeling the non-conserved regions, especially flexible loops, is a primary source of potential inaccuracy. |
| 4. Model Refinement & Validation | Optimizing the model to correct for steric clashes and improve its stereochemical quality. The final model is then evaluated for accuracy. | Assessing the model's quality using various scoring functions and structural checks is essential. |
Computational Modeling and Molecular Dynamics Simulations of Peptide-Membrane Interactions
Computational methods, particularly molecular dynamics (MD) simulations, provide a powerful "computational microscope" to study the dynamic behavior of this compound as it interacts with a bacterial membrane at an atomic level. numberanalytics.com
Molecular Dynamics (MD) Simulations model the physical movements of atoms and molecules over time. nih.gov In the context of this compound, a simulation would typically involve placing one or more peptide molecules in a virtual box containing a lipid bilayer (representing the bacterial membrane) and water molecules. frontiersin.org By solving Newton's equations of motion for every atom in the system, MD simulations can track the peptide's trajectory as it approaches, binds to, and inserts into the membrane. numberanalytics.com
These simulations can reveal crucial details that are difficult to capture experimentally, including:
The initial electrostatic interactions between the cationic peptide and the anionic lipid headgroups of the bacterial membrane.
The conformational change of the peptide from a random coil to an α-helix upon membrane binding. frontiersin.org
The precise orientation and depth of peptide insertion into the lipid bilayer.
The mechanism of membrane disruption, such as the formation of transmembrane pores or other forms of destabilization. chemrxiv.org
By providing a time-resolved, high-resolution view of the peptide-membrane interaction, MD simulations complement experimental data and help build a comprehensive model of this compound's function. chemrxiv.orggriffith.edu.au
Challenges and Future Research Directions
Elucidation of Complete Molecular Mechanisms for Diverse Biological Activities
A significant challenge remains in fully understanding the precise molecular mechanisms that underlie the various biological activities of Ranatuerin-2P and its analogues. While membrane disruption is a key antibacterial mechanism, the pathways involved in its potential anticancer and immunomodulatory effects require further investigation. imrpress.com
Strategies for Overcoming General Challenges in Peptide-Based Research
The development of peptide-based therapeutics faces several general hurdles. These include susceptibility to degradation by proteases, poor oral bioavailability, and potential for non-specific interactions. mdpi.com Strategies to overcome these challenges include chemical modifications such as incorporating unnatural amino acids, cyclization to enhance stability, and the use of drug delivery systems like nanoparticles. mdpi.comnews-medical.net
Exploration of Novel Functions and Regulatory Pathways
Future research should focus on exploring novel biological functions of ranatuerin peptides beyond their antimicrobial properties. Investigating their roles in cellular signaling and regulatory pathways could uncover new therapeutic applications. news-medical.net The use of artificial intelligence and deep learning methods is emerging as a powerful tool for discovering novel functions of antimicrobial peptides. news-medical.net
Development of Next-Generation Ranatuerin-2 (B1576050) Derivatives with Tailored Biological Profiles
The design and synthesis of next-generation Ranatuerin-2 derivatives with improved and tailored biological profiles is a promising avenue for future research. By applying the knowledge gained from structure-activity relationship studies, researchers can create analogues with enhanced potency, greater specificity for target cells, and reduced toxicity. mdpi.com This could lead to the development of peptides optimized for specific applications, such as potent antibacterial agents with minimal side effects or targeted anticancer therapies. mdpi.comnih.gov
Q & A
Q. What strategies are recommended for resolving contradictory data regarding this compound’s bioactivity across different cell lines?
- Methodological Answer : Perform multi-center replication studies using standardized cell lines (e.g., ATCC-certified sources) and harmonized protocols. Apply meta-analysis tools to quantify inter-study variability, adjusting for factors like passage number and culture media .
- Advanced Techniques : Use CRISPR-Cas9 to engineer isogenic cell lines, controlling for genetic background. Pair with single-cell sequencing to identify subpopulation-specific responses .
Q. How can computational modeling enhance the design of experiments investigating this compound’s receptor interaction dynamics?
- Methodological Answer : Employ molecular dynamics (MD) simulations to predict binding affinities and residence times at putative targets (e.g., GPCRs or ion channels). Validate in silico findings with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Data Integration : Cross-reference docking scores with mutagenesis data to refine binding-site hypotheses. Use cheminformatic tools like ChemAxon to optimize derivative libraries for SAR studies .
Q. What orthogonal validation techniques are critical when studying this compound’s dose-response relationships in complex biological systems?
- Methodological Answer : Combine functional assays (e.g., electrophysiology) with biochemical readouts (e.g., Western blotting for phosphorylation states). Apply Bland-Altman analysis to assess agreement between techniques, particularly for non-linear responses .
- Contradiction Management : If discrepancies arise, re-examine assay conditions (e.g., buffer composition, temperature). Use machine learning models to identify hidden variables influencing potency .
Methodological Notes
- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for all datasets. Deposit raw spectra, chromatograms, and simulation trajectories in public repositories (e.g., Zenodo) .
- Ethical Rigor : Disclose conflicts of interest and validate antibody sources to mitigate reproducibility crises .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
